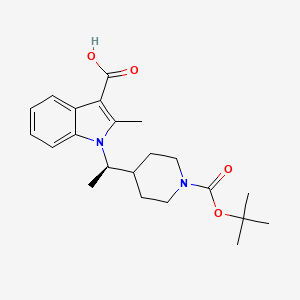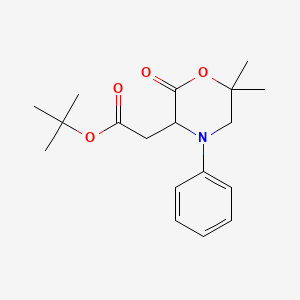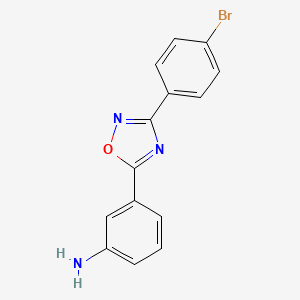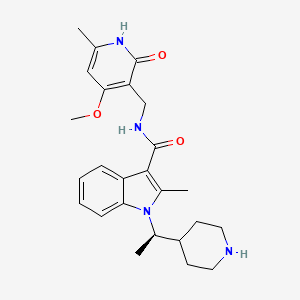![molecular formula C6H10ClNO B11827948 {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827948.png)
{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-Chloro-3-azabicyclo[310]hexan-1-yl}methanol is a bicyclic compound featuring a chlorine atom and a hydroxymethyl group attached to a 3-azabicyclo[310]hexane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol, can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using sulfur ylides, diazo compounds, or oxidative cyclopropanation with aryl methyl ketones in the presence of a copper catalyst .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions with high yields. For example, the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis has been developed for the efficient synthesis of related compounds .
Analyse Des Réactions Chimiques
Types of Reactions
{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Chlorine atoms can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups such as amines or ethers.
Applications De Recherche Scientifique
{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The chlorine and hydroxymethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Lacks the chlorine and hydroxymethyl groups, making it less reactive in certain contexts.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains methyl groups instead of chlorine and hydroxymethyl, leading to different chemical properties.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have difluoromethyl groups, which can significantly alter their reactivity and biological activity.
Uniqueness
The presence of both chlorine and hydroxymethyl groups in {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol makes it unique compared to other similar compounds. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H10ClNO |
|---|---|
Poids moléculaire |
147.60 g/mol |
Nom IUPAC |
(6-chloro-3-azabicyclo[3.1.0]hexan-1-yl)methanol |
InChI |
InChI=1S/C6H10ClNO/c7-5-4-1-8-2-6(4,5)3-9/h4-5,8-9H,1-3H2 |
Clé InChI |
VMVOFYIFDPXKQB-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2(CN1)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B11827871.png)

![sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid](/img/structure/B11827883.png)
![{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827892.png)
![(3aR,6S,8aS)-2-methyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827900.png)

![N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
![phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B11827910.png)




